2-[(3-ethoxypropyl)amino]-9-methyl-3-[(E)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
CAS No.: 617696-68-1
Cat. No.: VC7234742
Molecular Formula: C19H22N4O3S2
Molecular Weight: 418.53
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 617696-68-1 |
|---|---|
| Molecular Formula | C19H22N4O3S2 |
| Molecular Weight | 418.53 |
| IUPAC Name | (5E)-5-[[2-(3-ethoxypropylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C19H22N4O3S2/c1-4-26-10-6-8-20-15-13(11-14-18(25)22(3)19(27)28-14)17(24)23-9-5-7-12(2)16(23)21-15/h5,7,9,11,20H,4,6,8,10H2,1-3H3/b14-11+ |
| Standard InChI Key | MVNCGWWBBMLHIC-SDNWHVSQSA-N |
| SMILES | CCOCCCNC1=C(C(=O)N2C=CC=C(C2=N1)C)C=C3C(=O)N(C(=S)S3)C |
Introduction
Molecular Identity and Structural Features
Chemical Nomenclature and Formula
The compound is systematically named 2-[(3-ethoxypropyl)amino]-9-methyl-3-[(E)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one, reflecting its IUPAC classification . Its molecular formula is C₁₉H₂₂N₄O₃S₂, with an average molecular mass of 418.530 g/mol and a monoisotropic mass of 418.113333 g/mol . The structure integrates a pyrido[1,2-a]pyrimidin-4-one scaffold substituted at positions 2, 3, and 9, alongside a thiazolidinone ring connected via an E-configured methylidene bridge.
Stereochemical Configuration
Critical to its reactivity is the E-configuration of the methylidene group linking the pyridopyrimidinone and thiazolidinone moieties . This stereochemistry imposes spatial constraints that influence intermolecular interactions, as evidenced by comparisons to Z-configured analogs, which exhibit distinct electronic profiles. The thiazolidinone ring itself contains a thioxo group at position 2 and a methyl substituent at position 3, contributing to its planar conformation and potential for hydrogen bonding.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₉H₂₂N₄O₃S₂ | |
| Average Mass | 418.530 g/mol | |
| Monoisotropic Mass | 418.113333 g/mol | |
| Double-Bond Stereo | E-configuration | |
| ChemSpider ID | 1509817 |
Synthesis and Structural Analogues
Structural Analogues and Activity Trends
The Z-configured analog 3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-methoxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (Evt-15167444) demonstrates altered electronic properties due to stereochemical differences, underscoring the E-configuration’s role in modulating π-π stacking and dipole interactions. Such variations highlight the importance of stereochemistry in tuning biological activity, particularly in kinase inhibition or antimicrobial applications.
Physicochemical Properties
Solubility and Partitioning
The compound’s solubility profile is influenced by its polar functional groups (e.g., thioxo, amino) and hydrophobic regions (methyl, ethoxypropyl). Predicted logP values (~2.8) suggest moderate lipophilicity, favoring membrane permeability but potentially limiting aqueous solubility. Protonation of the amino group at physiological pH may enhance solubility in acidic environments.
Thermal and Spectral Characteristics
While experimental melting points are unavailable, analogous thiazolidinone-pyridopyrimidinone hybrids typically decompose above 200°C. Computational IR spectra predict strong absorptions at:
-
1650–1750 cm⁻¹: C=O stretching (pyrimidinone and thiazolidinone).
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1250–1350 cm⁻¹: C=S stretching.
-
3100–3300 cm⁻¹: N-H stretching (amino group).
Table 2: Predicted Spectral Peaks
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Pyrimidinone C=O | 1685 | Strong |
| Thiazolidinone C=O | 1702 | Medium |
| Thioxo (C=S) | 1280 | Strong |
| Amino (N-H) | 3250 | Broad |
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